Monolaurin

Antimicrobial Bactericidal Food Safety

Monolaurin (GML) delivers unmatched antimicrobial potency: ≥200× more bactericidal than lauric acid and 9.8–19.5× more effective than sorbate preservatives against S. aureus. It shows 100% sensitivity against antibiotic-resistant clinical isolates at 20 mg/mL, without resistance development. At just 0.5%, it stabilizes emulsions while inhibiting both S. aureus and A. niger. FDA GRAS, non-irritating, and dual-function (preservative + emulsifier). Ideal for food safety, OTC topicals, and cosmetic preservation. Order high-purity ≥99% material with global shipping.

Molecular Formula C15H30O4
Molecular Weight 274.40 g/mol
CAS No. 27215-38-9
Cat. No. B1671894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonolaurin
CAS27215-38-9
Synonyms1-oleoyl monoglyceride
1-oleoyl-2-glycerol
glycerol monooleate
glyceryl monooleate
glycerylmonooleate
mono-oleoylglycerol
monoelaidin
monolein
monoolein
myverol 18-99
oleic acid monoglyceride
sn-1-O-(cis-9)octadecenylglycerol
Molecular FormulaC15H30O4
Molecular Weight274.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3
InChIKeyARIWANIATODDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN WATER;  SOL IN ETHANOL, ETHER, CHLOROFORM
insoluble in water;  soluble in hot organic solvents
soluble in hot alcohol (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Monolaurin (CAS 27215-38-9) Procurement Guide: Baseline Characteristics and Industrial Applications


Monolaurin (CAS 27215-38-9), also known as glycerol monolaurate (GML), is the 1-monoglyceride ester of lauric acid . This naturally occurring compound is found in coconut oil, palm kernel oil, and human breast milk [1]. It appears as a white to off-white crystalline powder with a melting point of 63°C and is practically insoluble in water (solubility ~6 mg/L) but soluble in organic solvents such as methanol, ethanol, and chloroform [2]. Monolaurin is recognized by the US FDA as GRAS (Generally Recognized as Safe) for food applications and is widely used as an antimicrobial agent, emulsifier, and preservative across food, cosmetic, and pharmaceutical industries .

Monolaurin (CAS 27215-38-9) Cannot Be Substituted by Generic Analogs: Why the Glycerol Ester Moiety Is Critical


Generic substitution of Monolaurin with its precursor lauric acid or other monoglycerides fails because the glycerol ester moiety is essential for both potency and spectrum of antimicrobial activity. Studies demonstrate that 1-monoglycerides are significantly more active than their corresponding free fatty acids, with monolaurin identified as the most active compound within this class [1]. Specifically, GML (monolaurin) is ≥200 times more effective than lauric acid in bactericidal activity against Staphylococcus aureus and Streptococcus pyogenes [2]. Furthermore, the antimicrobial activity of monoglycerides is strongly dependent on carbon chain length, and the 12-carbon lauroyl chain of monolaurin confers an optimal balance of membrane-disrupting activity and selectivity that differs from both shorter-chain (e.g., monocaprin) and longer-chain (e.g., monomyristin) analogs [3][4].

Monolaurin (CAS 27215-38-9) Quantitative Differentiation: Head-to-Head Evidence Against Comparators


Monolaurin Achieves ≥200× Greater Bactericidal Activity Than Lauric Acid Against Gram-Positive Pathogens

Glycerol monolaurate (Monolaurin/GML) is ≥200 times more effective than its precursor lauric acid in bactericidal activity against Staphylococcus aureus and Streptococcus pyogenes in broth cultures. The comparison is based on a ≥3 log10 reduction in colony-forming units (CFU)/ml, a standard metric for bactericidal efficacy. This quantifies the critical contribution of the glycerol ester moiety to antimicrobial potency [1]. Importantly, despite year-long passage of S. aureus on sub-growth inhibitory concentrations of GML (0.5 × minimum bactericidal concentration), resistance to GML did not develop, highlighting a key advantage over conventional antibiotics [1].

Antimicrobial Bactericidal Food Safety

Monolaurin MIC Against S. aureus Is 128 μg/mL vs. Sorbic Acid (1250 μg/mL) and Potassium Sorbate (2500 μg/mL)

In a micro-well dilution assay, Monolaurin demonstrated an MIC of 128 μg/mL against S. aureus, which is 9.8× lower (more potent) than sorbic acid (MIC 1250 μg/mL) and 19.5× lower than potassium sorbate (MIC 2500 μg/mL) [1]. Against E. coli, all three compounds showed limited activity (MICs >4000, >5000, and >10000 μg/mL, respectively). The study also showed that combining monolaurin with EDTA significantly enhanced its antimicrobial effect against E. coli [1].

Food Preservative MIC Staphylococcus aureus

Monolaurin Exhibits 100% In Vitro Sensitivity Against Clinical Skin Isolates at 20 mg/mL vs. Variable Antibiotic Resistance

In a comparative in vitro study against bacterial isolates from pediatric skin infections, Monolaurin at 20 mg/mL demonstrated 100% sensitivity against Gram-positive S. aureus, Streptococcus spp., coagulase-negative Staphylococcus, and Gram-negative E. vulneris and Enterobacter spp., with 92.31% sensitivity against Klebsiella rhinoscleromatis [1][2]. Crucially, S. aureus, coagulase-negative Staphylococcus, and Streptococcus spp. exhibited statistically significant (P < 0.05) resistance to comparator antibiotics (penicillin, oxacillin, fusidic acid, mupirocin, erythromycin, vancomycin), whereas no resistance to Monolaurin was observed [1][2].

Dermatology Antibiotic Resistance Topical Antimicrobial

Monolaurin Reduces Enveloped Viral Infectivity by >99.9% in Cell Culture via Envelope Disintegration

Monolaurin has been shown to reduce infectivity of 14 human RNA and DNA enveloped viruses in cell culture by >99.9% (≥3 log10 reduction) [1]. The mechanism involves direct disintegration of the viral lipid envelope, a mode of action distinct from that of many antiviral drugs. While sodium lauryl sulfate (SLS) also possesses potent antiviral properties through similar surfactant-based mechanisms [1], Monolaurin's status as a food-grade GRAS substance offers a distinct regulatory and safety advantage for applications where human contact is significant.

Antiviral Virucidal Enveloped Virus

Monolaurin Induces Liquid Crystal Formation at 0.5% in Emulsions, Enhancing Stability vs. Potassium Sorbate and Tea Tree Oil

In comparative testing of palm-based glyceryl monoesters, Monolaurin was found to induce the formation of stabilizing liquid crystals in emulsions at concentrations as low as 0.5% [1]. This is a dual-functional property: antimicrobial activity plus emulsion stabilization. In the same study, Monolaurin exhibited excellent inhibitory activity against S. aureus and A. niger, whereas potassium sorbate showed no activity against A. niger and tea tree oil showed no activity against S. aureus [1].

Emulsion Stability Cosmetic Formulation Preservative

Monolaurin (CAS 27215-38-9) Optimal Application Scenarios Based on Evidence


Food Preservation: Targeting Gram-Positive Spoilage Organisms with 10–20× Potency Advantage Over Sorbates

For food manufacturers seeking to extend shelf life against S. aureus contamination, Monolaurin provides a quantifiable 9.8–19.5× potency advantage over common sorbate preservatives [1]. At an MIC of 128 μg/mL against S. aureus, Monolaurin can be used at substantially lower concentrations than potassium sorbate (MIC 2500 μg/mL), minimizing organoleptic impacts. Formulations with EDTA can further enhance Gram-negative coverage [1]. FDA GRAS status supports broad food application .

Topical Dermatological and Wound Care Formulations: Addressing Antibiotic-Resistant Skin Pathogens

In topical formulations for superficial skin infections, Monolaurin at 20 mg/mL demonstrates 100% in vitro sensitivity against clinical isolates that exhibit resistance to six conventional antibiotics [2][3]. This positions Monolaurin as a strategic alternative or adjunct to antibiotics in OTC ointments, creams, and wound care products, particularly in community settings where resistance prevalence is a concern. The absence of observed resistance development in vitro further supports its use in chronic management scenarios [2].

Cosmetic and Personal Care Emulsions: Dual-Function Preservative and Stabilizer

In cosmetic emulsions, Monolaurin uniquely combines broad-spectrum antimicrobial activity (effective against both S. aureus and A. niger, unlike single-target alternatives) with the ability to induce stabilizing liquid crystals at just 0.5% concentration [4]. This dual functionality can simplify formulations by reducing the need for separate preservatives and emulsion stabilizers. The compound is non-irritating at typical use levels and is widely accepted in leave-on and rinse-off personal care products.

Antiviral Surface Sanitizers and Barrier Products: Leveraging >99.9% Viral Envelope Disruption

For products targeting enveloped virus contamination, Monolaurin offers >99.9% reduction in viral infectivity via direct envelope disintegration [5]. This mechanism is distinct from alcohol-based sanitizers and provides a complementary mode of action. Applications include surface sanitizers, hand sanitizers, and potentially barrier creams. The GRAS status provides a regulatory pathway for food-contact surface sanitization applications where residual toxicity is a concern [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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